4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antioxidant, antibacterial, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives . Another method involves the use of palladium-catalyzed cross-coupling reactions under ambient conditions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as ruthenium-catalyzed cycloisomerization and nickel-catalyzed intramolecular nucleophilic addition reactions . These methods are favored for their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: Using reagents like m-chloroperbenzoic acid.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogenation and hydroxylation reactions are common.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or hydroxyl groups in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting oxidative stress: Through scavenging free radicals.
Antibacterial activity: By disrupting bacterial cell walls.
Anticancer activity: By inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits similar biological activities.
Uniqueness
4-(1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one stands out due to its unique combination of benzofuran and chromenone structures, which confer enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-14-15(10-19(20)22-17(14)8-12(11)2)18-9-13-5-3-4-6-16(13)21-18/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOBZFWLXQPHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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